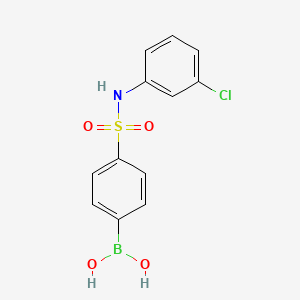

4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid

CAS No.: 957062-69-0

Cat. No.: VC2815652

Molecular Formula: C12H11BClNO4S

Molecular Weight: 311.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 957062-69-0 |

|---|---|

| Molecular Formula | C12H11BClNO4S |

| Molecular Weight | 311.6 g/mol |

| IUPAC Name | [4-[(3-chlorophenyl)sulfamoyl]phenyl]boronic acid |

| Standard InChI | InChI=1S/C12H11BClNO4S/c14-10-2-1-3-11(8-10)15-20(18,19)12-6-4-9(5-7-12)13(16)17/h1-8,15-17H |

| Standard InChI Key | RFMJCHDJLPORGS-UHFFFAOYSA-N |

| SMILES | B(C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)(O)O |

| Canonical SMILES | B(C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)(O)O |

Introduction

Chemical Identity and Basic Properties

4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid is identified by its CAS number 957062-69-0. It possesses a molecular formula of C₁₂H₁₁BClNO₄S with a molecular weight of 311.6 g/mol . The compound features a phenylboronic acid group connected to a sulfamoyl moiety that links to a 3-chlorophenyl ring, creating a unique chemical architecture with multiple functional groups.

Nomenclature and Identifiers

| Property | Value |

|---|---|

| IUPAC Name | [4-[(3-chlorophenyl)sulfamoyl]phenyl]boronic acid |

| CAS Number | 957062-69-0 |

| Molecular Formula | C₁₂H₁₁BClNO₄S |

| Molecular Weight | 311.6 g/mol |

| InChI | InChI=1S/C12H11BClNO4S/c14-10-2-1-3-11(8-10)15-20(18,19)12-6-4-9(5-7-12)13(16)17/h1-8,15-17H |

| InChIKey | RFMJCHDJLPORGS-UHFFFAOYSA-N |

| SMILES | B(C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)(O)O |

| PubChem CID | 46738653 |

Table 1: Chemical identifiers for 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid

Structural Features

The compound contains several key functional groups that contribute to its chemical behavior:

-

Boronic acid group (-B(OH)₂): Provides potential for cross-coupling reactions and other transformations

-

Sulfamoyl linkage (-SO₂NH-): Creates a flexible connection between aromatic rings

-

3-Chlorophenyl group: Offers halogen-specific reactivity and electronic effects

-

Aromatic rings: Enable π-stacking interactions and provide structural rigidity

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid is essential for its proper handling, storage, and application in various research contexts.

Physical Properties

The compound is available commercially as a solid . Its specific physical properties are important for researchers planning to use it in laboratory settings.

Computational Chemistry Data

Computational chemistry data provides insights into the compound's potential behavior in various chemical environments and its likely interactions with biological systems.

| Property | Value |

|---|---|

| TPSA (Topological Polar Surface Area) | 86.63 |

| LogP | 0.8206 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 3 |

| Rotatable Bonds | 4 |

Table 2: Computational chemistry data for 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid

The moderately low LogP value (0.8206) suggests a balance between hydrophilicity and lipophilicity, which could be advantageous for applications requiring aqueous solubility while maintaining some membrane permeability . The presence of both hydrogen bond donors and acceptors indicates potential for forming hydrogen bonds with target molecules, which could be relevant for biological applications.

| Classification | Details |

|---|---|

| GHS Pictogram | GHS07 (Exclamation mark) |

| Signal Word | Warning |

| Hazard Statements | H315-H319-H335 (Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation) |

| Precautionary Statements | P261-P264-P271-P280-P302+P352-P304+P340+P312-P305+P351+P338-P332+P313-P337+P313-P362-P403+P233-P405-P501 |

Table 3: Safety information for 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid

Applications and Research Relevance

Synthetic Applications

As a dual-functional molecule containing both boronic acid and sulfamoyl groups, 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid has potential applications in diverse synthetic contexts:

-

Cross-coupling reactions: The boronic acid functionality makes it suitable for Suzuki-Miyaura coupling reactions, which are widely used in pharmaceutical synthesis and materials science

-

Building block: It can serve as a versatile building block for more complex molecules, particularly in medicinal chemistry and drug discovery

-

Protein degrader chemistry: The compound is categorized under "Protein Degrader Building Blocks" by some suppliers, suggesting potential applications in developing targeted protein degradation technologies

Related Compounds

Understanding the structural relatives of 4-(N-(3-Chlorophenyl)sulfamoyl)phenylboronic acid provides context for its chemical behavior and potential applications.

Structural Analogs

A closely related compound is 4-(N-(3-Chloro-2-methylphenyl)sulfamoyl)phenylboronic acid (CAS: 957066-10-3), which differs by the addition of a methyl group at the 2-position of the chlorophenyl ring . This compound has a molecular formula of C₁₃H₁₃BClNO₄S and a molecular weight of 325.6 g/mol .

The structural similarity between these compounds suggests they may share similar chemical properties and applications, with subtle differences in reactivity and physical characteristics due to the additional methyl group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume